Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- is a chemical compound with the molecular formula and a molecular weight of 351.012 g/mol. This compound is classified under the category of salicylanilides, which are derivatives of salicylic acid and aniline. Salicylanilides are known for their biological activities, particularly as antimicrobial agents.
The synthesis of Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- can be approached through various methods. One common method involves the reaction of salicylic acid derivatives with aniline derivatives under controlled conditions.
The reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving high yields and purity of the final product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended.
Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- has a distinct molecular structure characterized by a benzamide backbone with additional functional groups.
The structure includes:
The molecular geometry can be analyzed using computational chemistry methods to predict bond lengths and angles. Crystallographic data may also provide insights into the three-dimensional arrangement of atoms in solid-state forms.
Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- can undergo various chemical reactions due to its functional groups.
Understanding the reactivity patterns is essential for designing synthetic routes or exploring modifications that enhance biological activity or alter solubility properties.
The mechanism of action for Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- primarily relates to its pharmacological effects.
Quantitative data on Minimum Inhibitory Concentrations (MIC) and structure-activity relationships (SAR) provide insights into how structural modifications affect potency against target organisms .
Understanding the physical and chemical properties is crucial for applications in pharmaceuticals and materials science.
Relevant analyses include melting point determination and spectroscopic methods (NMR, IR) to confirm structural integrity and purity .
Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- finds several applications:
The compound "Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy-" follows systematic IUPAC naming conventions that precisely define its molecular architecture. The parent structure is a benzamide scaffold (C₆H₅CONH₂), modified at three key positions: (i) Chlorine atoms at the meta-positions (C3, C5) of the benzene ring, (ii) a hydroxy group at the ortho-position (C2) relative to the carboxamide, and (iii) a para-fluorobenzyl substituent on the amide nitrogen. This results in the IUPAC name 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxybenzamide [1].
Structurally, it belongs to the halogenated hydroxybenzamide class, characterized by a salicylic acid-derived core where the phenolic hydroxyl enables intramolecular hydrogen bonding with the adjacent carbonyl group. This conformation forms a pseudo-six-membered ring, enhancing molecular rigidity and influencing bioactivity [9]. The multihalogenated system incorporates both chloro (electron-withdrawing) and fluoro (moderately lipophilic) groups, optimizing electronic and steric properties for target engagement [6].
Table 1: Molecular Descriptors of 3,5-Dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxybenzamide
Property | Value |
---|---|
Systematic IUPAC Name | 3,5-Dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxybenzamide |
CAS Registry Number | Not assigned in search results¹ |
Molecular Formula | C₁₄H₁₀Cl₂FNO₂ |
Molecular Weight | 330.14 g/mol |
Key Functional Groups | Phenolic OH, Amide, Aryl Cl/Cl/F |
Structural Class | Di-ortho-substituted Halogenated Benzamide |
¹Note: While not specifically listed, analogues like 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide (CAS 1154-59-2) confirm naming patterns [1].
X-ray crystallography of analogous compounds reveals planar conformations stabilized by intramolecular H-bonding (O–H⋯O=C), with intermolecular interactions (π-stacking, van der Waals) driven by halogen placement [9]. The para-fluorobenzyl group enhances solubility and bioavailability compared to bulkier aryl substituents, as validated in proteomic studies of similar agents [6].
Halogenated benzamides emerged as antimicrobial candidates through systematic derivatization of early salicylanilides. Irgasan BS-200 (3,3',4',5-tetrachlorosalicylanilide, CAS 1154-59-2), discovered in the 1960s, demonstrated broad-spectrum activity but suffered from metabolic instability and cytotoxicity [1]. This spurred efforts to optimize the scaffold, leading to N-benzyl variants like the title compound, which replaced the aniline moiety with fluorobenzyl to improve pharmacokinetics [5] [10].
Synthetic routes evolved significantly:
Table 2: Evolution of Key Halogenated Hydroxybenzamide Antimicrobials
Compound | Structural Features | Primary Antimicrobial Target | Limitations |
---|---|---|---|
Irgasan BS-200 | 3,3',4',5-Tetrachlorosalicylanilide | Broad-spectrum bactericide | High cytotoxicity; metabolic instability |
KKL-35 | 3,5-Dichloro-N-(1,3,4-oxadiazol-2-yl)benzamide | Trans-translation inhibition | Narrow spectrum |
HSGN-218 | Trifluoromethylthio analog | Menaquinone biosynthesis & membrane depolarization | Synthetic complexity |
Title Compound | 3,5-Dichloro-N-(4-fluorobenzyl)-2-hydroxybenzamide | Multi-target (see Sect 1.3) | Under optimization |
Mechanistic studies revealed that unlike early salicylanilides (membrane disruptors), newer derivatives exhibit multi-modal actions:
Multihalogenation is a strategic design element that enhances target affinity and bioavailability. In the title compound:
Table 3: Spectrum of Activity for Fluorinated Halogenated Benzamides
Pathogen | MIC Range (μg/mL) | Target Pathway | Comparative Drug (MIC) |
---|---|---|---|
MRSA (clinical isolates) | 0.25–1.0 | Membrane depolarization & DNA replication | Vancomycin (1–2) |
Clostridioides difficile | 0.06–0.25 | Menaquinone biosynthesis | Metronidazole (0.5–2) |
Escherichia coli | 4–16 | Iron sequestration | Ciprofloxacin (0.03–0.12) |
Plasmodium falciparum (K1) | 0.8 | Heme detoxification | Chloroquine (16.8) |
Data compiled from proteomic analyses and growth inhibition assays [5] [6].
Bioisosteric replacements further refine efficacy:
The scaffold’s versatility enables targeting of drug-resistant pathogens through multi-target pharmacology, circumventing single-target resistance. After 30-day serial passaging, MRSA showed no resistance development to fluorinated benzamides, unlike ciprofloxacin (128-fold MIC increase) [6] [10].
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: